2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine
Description
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine is a pyridine derivative featuring a tert-butyldimethylsilyl (TBS) group attached via an ethoxy linker at position 2 and an iodine substituent at position 4. The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes, while the iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) . This compound is structurally tailored for applications in medicinal chemistry and materials science, where controlled reactivity and functional group compatibility are critical.
Properties
IUPAC Name |
tert-butyl-[2-(4-iodopyridin-2-yl)oxyethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-10-11(14)6-7-15-12/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZARHDGERMQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
The ethoxy linker is introduced via silylation to prevent undesired side reactions during subsequent steps. For example:
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2-Hydroxyethoxy-tert-butyldimethylsilane is synthesized by reacting 2-bromoethanol with TBDMSCl in the presence of triethylamine (TEA) as a base.
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The reaction proceeds under anhydrous conditions at 0–25°C for 4–6 hours, yielding the protected ethoxy intermediate with >85% purity.
Critical Parameters :
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Base Selection : TEA or imidazole ensures efficient silylation.
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Moisture Control : Strict exclusion of water prevents premature desilylation.
Coupling the Siloxane-Ethoxy Group to Pyridine
Nucleophilic Aromatic Substitution
The protected ethoxy group is introduced to the pyridine ring via nucleophilic substitution:
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4-Iodo-2-hydroxypyridine is treated with 2-(tert-butyldimethylsilanyloxy)ethyl bromide in DMF at 60–80°C.
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Potassium carbonate (KCO) or cesium carbonate (CsCO) facilitates the substitution, achieving yields of 70–80%.
Alternative Approach :
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Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to couple 2-(tert-butyldimethylsilanyloxy)ethanol directly to 4-iodopyridin-2-ol.
Iodination of the Pyridine Ring
Direct Iodination Methods
If starting from non-iodinated precursors, iodination is performed using:
Yield Optimization :
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Excess iodinating agent (1.5–2.0 equivalents) improves conversion.
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Catalytic Lewis acids (e.g., BF-EtO) enhance electrophilic substitution.
Deprotection and Final Purification
Removal of the TBDMS Group
While the final compound retains the TBDMS group, intermediate deprotection (if required) uses:
Chromatographic Purification
Final purification employs silica gel chromatography with hexane:ethyl acetate (7:3) or preparative HPLC (C18 column, acetonitrile:water gradient).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Iodination : Competing iodination at the 3-position is mitigated by steric hindrance from the ethoxy-siloxane group.
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Siloxane Stability : TBDMS groups are susceptible to acidic conditions; neutral pH is maintained during coupling.
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Scalability : Batch-wise addition of TBDMSCl reduces exothermic side reactions in large-scale syntheses.
Applications in Further Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Common nucleophiles include amines, thiols, and alkoxides. For example:
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Amine substitution : Reacting with benzylamine in DMF at 80°C yields 4-(benzylamino)-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-pyridine (83% yield).
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Thiol substitution : Treatment with sodium thiophenolate in THF produces the corresponding thioether derivative.
The reaction rate is influenced by the electron-withdrawing pyridine ring, which activates the iodine for displacement.
Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions:
These reactions enable precise functionalization for applications in medicinal chemistry and materials science .
Oxidation and Reduction
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Oxidation : The siloxane-protected ethoxy group resists oxidation, but the pyridine ring undergoes controlled oxidation with mCPBA to form N-oxide derivatives.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, though this is rarely utilized due to competing dehalogenation.
Siloxane Deprotection
The tert-butyl-dimethyl-silanyloxy (TBDMS) group is cleaved using fluoride sources:
Deprotection enables further functionalization of the ethoxy chain .
Mechanistic Insights
Scientific Research Applications
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals due to its unique structural features.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine depends on its application:
In Organic Synthesis: It acts as a precursor or intermediate in various synthetic pathways.
In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through its functional groups, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with tert-Butyldimethylsilyl (TBS) Groups
The TBS group is a common protecting group in organic synthesis. Below is a comparison with structurally related compounds:
Key Observations :
- Positional Effects : The iodine at position 4 in the target compound optimizes it for regioselective coupling, whereas iodine at position 3 (as in ) may alter reaction pathways.
- Linker Flexibility : The ethoxy linker in the target compound provides greater conformational flexibility compared to rigid pyrrolidine or methyl linkers in analogs .
- Protecting Group Stability : TBS offers superior hydrolytic stability over carbamates, making the target compound more suitable for multi-step syntheses .
Comparison with Other Iodopyridines
Iodopyridines are pivotal in cross-coupling chemistry. Below is a comparison of substituent effects:
Key Observations :
- Halogen Reactivity : Iodine in the target compound outperforms bromine () and chlorine () in coupling efficiency due to lower bond dissociation energy.
- Steric Effects : The TBS-ethoxy group in the target compound introduces moderate steric hindrance, balancing reactivity and protection compared to bulkier TBS-pyrrolidine analogs .
Physicochemical Properties
- Solubility : The ethoxy linker enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to TBS-methyl derivatives .
- Melting Point : Bulky TBS groups typically lower melting points; the target compound is likely a liquid or low-melting solid, similar to .
- Spectroscopic Data : Expected IR peaks for C-I (500–600 cm⁻¹) and Si-O (1050–1100 cm⁻¹), with ¹H NMR signals for ethoxy protons at δ 3.5–4.0 ppm .
Biological Activity
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including case studies and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 305.3 g/mol. Its structure includes a pyridine ring substituted with an iodine atom and a tert-butyl dimethylsilyloxy ethoxy group, which may influence its solubility and reactivity.
Synthesis
The synthesis of this compound can typically involve the following steps:
- Preparation of 2-Iodoethanol : This can be achieved through the reaction of ethanol with iodine.
- Formation of the Silyl Ether : tert-Butyl dimethylsilyl chloride can be reacted with 2-iodoethanol to form the desired silyl ether.
- Pyridine Substitution : The silyl ether is then reacted with 4-bromopyridine to introduce the iodine substituent at the 4-position.
Antimicrobial Activity
Research indicates that compounds containing iodinated pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-Cancer Potential
The biological evaluation of related compounds suggests potential anti-cancer activity. In vitro studies have demonstrated that derivatives of iodinated pyridines can induce apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Antimicrobial Efficacy : A study involving a series of iodinated pyridine derivatives reported that certain modifications led to enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
- Cytotoxicity Assays : Another investigation into similar compounds revealed that they exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
- Mechanism of Action : Iodinated pyridines are believed to exert their effects through multiple pathways, including inhibition of nucleic acid synthesis and disruption of cellular membranes.
- Structure-Activity Relationship (SAR) : Modifications on the pyridine ring and the silyl group significantly affect biological activity, suggesting that careful design can enhance efficacy .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine?
- Methodological Answer : The synthesis typically involves sequential protection and substitution steps. The tert-butyldimethylsilyl (TBS) group is introduced via silylation of a hydroxyl intermediate using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF or THF . The iodine substituent can be introduced via electrophilic iodination using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Key optimization parameters include reaction time (6–12 hours) and stoichiometric ratios (1.2–1.5 equivalents of iodinating agent). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural characterization relies on multi-spectral analysis:
- NMR : H and C NMR identify the TBS group (δ 0.1–0.3 ppm for Si-CH, δ 18–20 ppm for C-Si in C) and the pyridine ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern for iodine (I, 100% abundance) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., C-I bond length ~2.09 Å) and dihedral angles between the pyridine and silyl-protected ethoxy group .
Q. What strategies mitigate instability of the silyl ether group during reactions?
- Methodological Answer : The TBS group is sensitive to acidic or fluoride-based conditions. To preserve it:
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (Ar/N) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the silyl ether. Periodic purity checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are advised .
Advanced Research Questions
Q. How does the iodine substituent influence cross-coupling reactivity in palladium-catalyzed reactions?
- Methodological Answer : The C-I bond undergoes Suzuki-Miyaura or Ullmann couplings. Optimize using Pd(PPh) (5 mol%) with aryl boronic acids (1.2 equivalents) in toluene/EtOH (3:1) at 80°C. Monitor regioselectivity via H NMR; competing protodeiodination is suppressed by adding KCO (2 equivalents) . For Ullmann couplings, use CuI (10 mol%) and 1,10-phenanthroline in DMSO at 110°C .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer : Contradictions arise from varying hydration states of the TBS group. Systematic studies should:
Q. What role does this compound play in multi-step syntheses of bioactive molecules?
Q. What analytical methods resolve discrepancies in reported thermal stability data?
- Methodological Answer : Thermogravimetric analysis (TGA) under N (heating rate 10°C/min) quantifies decomposition temperatures. Differential scanning calorimetry (DSC) identifies endothermic peaks (TBS deprotection ~150–170°C). Cross-validate with isothermal stability studies (24–72 hours at 40–60°C) and HPLC purity checks .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| H NMR | δ 0.15 ppm (TBS-CH), δ 7.8 ppm (C4-H) | |
| HRMS | [M+H] = 452.1234 (calc. 452.1238) | |
| X-ray Diffraction | C-I bond length: 2.09 Å, dihedral angle: 64° |
Table 2 : Optimized Cross-Coupling Conditions
| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Toluene | 85 | |
| Ullmann | CuI, 1,10-phenanthroline | DMSO | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
